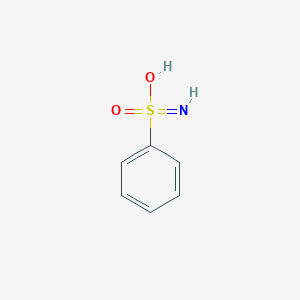

Benzenesulfonimidic acid

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

98-10-2 |

|---|---|

Formule moléculaire |

C6H7NO2S |

Poids moléculaire |

157.19 g/mol |

Nom IUPAC |

benzenesulfonimidic acid |

InChI |

InChI=1S/C6H7NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) |

Clé InChI |

KHBQMWCZKVMBLN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)S(=N)(=O)O |

melting_point |

151.0 °C |

Autres numéros CAS |

98-10-2 |

Description physique |

White to cream odorless crystalline powder; [Alfa Aesar MSDS] |

Pictogrammes |

Irritant |

Numéros CAS associés |

18522-93-5 (mono-hydrochloride salt) |

Synonymes |

enzenesulfonamide benzenesulfonamide monosodium salt |

Pression de vapeur |

0.000894 [mmHg] |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Benzenesulfonamide Derivatives

Established Reaction Pathways and Process Optimization

Traditional and optimized reaction pathways form the backbone of benzenesulfonamide synthesis, providing reliable routes for the construction of the core structure and its derivatives.

Diazotization and azo coupling reactions are fundamental methods for synthesizing azo aromatic compounds, including those incorporating benzenesulfonamide moieties. This process typically involves the reaction of an aromatic primary amine with sodium nitrite (B80452) in a strong acidic medium, such as sulfuric acid or hydrochloric acid, at low temperatures (0-5 °C) to generate a diazonium salt. chemmethod.comgoogle.com This diazonium salt then undergoes an azo coupling reaction with an electron-rich nucleophile, such as an amino or hydroxyl compound, to form the azo linkage (-N=N-). jmchemsci.com

For instance, sulfamethoxazole (B1682508) (CID 5329), a benzenesulfonamide derivative, has been utilized as a starting material in diazotization and coupling processes. Its diazonium salt can couple with compounds like 3-aminophenol (B1664112) (CID 6500) or 8-hydroxyquinoline (B1678124) (CID 777) to form novel azo ligands incorporating the benzenesulfonamide structure, such as (E)-3-((4-amino-2-hydroxyphenyl)diazenyl)-N-(4-methylisoxazol-3-yl)benzenesulfonamide (CID 6) or 4-((8-hydroxyquinolin-7-yl)-N(4-methylisoxazol-3-yl)benzenesulfonamide (CID 9). chemmethod.comjmchemsci.com These reactions are industrially preferred due to their efficiency, although the use of strong mineral acids can present challenges for green chemistry initiatives. chemmethod.com Process optimization often focuses on controlling pH, temperature, and reactant ratios to maximize yield and purity, as demonstrated in the synthesis of reactive dyes substituted with benzenesulfonamide. google.com

The formation of the benzenesulfonamide core structure commonly involves a two-step process: sulfonylation followed by amination. Sulfonylation typically entails the reaction of a benzene (B151609) derivative with a sulfonylating agent, such as chlorosulfonic acid (CID 24506) or a sulfonyl halide, to introduce the sulfonyl (-SO₂-) group. patsnap.comgoogle.com For example, substituted benzenesulfonyl chloride analogues are key intermediates. nih.gov

The subsequent amination step involves the reaction of the sulfonylated intermediate (e.g., a sulfonyl chloride like benzenesulfonyl chloride, CID 7064) with an amine (primary or secondary) to form the sulfonamide bond. nih.govcbijournal.com This is a widely used and classic method for sulfonamide synthesis, often achieving high yields. cbijournal.comthieme-connect.com For instance, a primary amine reacts with benzenesulfonyl chloride (CID 7064) to produce an N-substituted benzenesulfonamide (CID 24). The electron-withdrawing sulfonyl group makes the N-H proton acidic, enabling ready deprotonation in a base to form a water-soluble salt. jove.com Secondary amines react to form N,N-disubstituted sulfonamides (CID 24), which are typically insoluble due to the lack of an acidic N-H proton. jove.com Process optimization in these procedures often focuses on solvent choice, temperature control, and the use of bases (e.g., pyridine, triethylamine) to facilitate the reaction and neutralize the acid byproduct. cbijournal.com

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple bonds in a single step from three or more reactants, leading to increased atom economy and reduced waste. aip.orgrsc.orgdiva-portal.org Benzenesulfonamide moieties can be incorporated into complex structures through such reactions, offering a streamlined approach to diverse derivatives.

A notable example is the one-pot three-component Mannich base reaction, which has been successfully employed to synthesize novel benzenesulfonamide derivatives. aip.orgresearchgate.net In this method, sulfamethoxazole (CID 5329) can react with 2-acetylthiophene (B1664040) (CID 10469) and various aromatic aldehydes in an acidic medium (e.g., concentrated hydrochloric acid in anhydrous ethanol/1,4-dioxane) to yield Mannich bases. aip.org This approach bypasses the need to isolate intermediate Schiff bases, enhancing efficiency. aip.org The resulting compounds, such as N-(5-methylisoxazol-3-yl)-4-((3-oxo-1,3-di(thiophen-2-yl)propyl)amino)benzenesulfonamide (CID 8), have demonstrated significant biological activity. aip.org MCRs are particularly advantageous for generating molecular complexity and diversity from readily available building blocks under mild conditions. rsc.org

Catalytic Approaches in Benzenesulfonamide Synthesis

Catalytic methods represent a modern frontier in benzenesulfonamide synthesis, offering improved selectivity, milder reaction conditions, and often enabling transformations not feasible through traditional routes.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type or Chan-Lam couplings, are powerful tools for the formation of C-N bonds, particularly in the synthesis of N-aryl sulfonamides (CID 18). researchgate.netresearchgate.net These reactions involve the coupling of sulfonamides with aryl halides (bromides, iodides, and sometimes chlorides) or aryl boronic acids (CID 21) in the presence of a copper catalyst. researchgate.netacs.orgmdpi.com

Historically, Ullmann-type reactions required harsh conditions, but the development of new bidentate ligands (e.g., amino acids, diamines, 1,3-diketones) over the past two decades has enabled these couplings to proceed under milder conditions, including lower temperatures and catalytic loadings. researchgate.net For instance, a mild and efficient method for synthesizing N-arylsulfonamides (CID 18) involves the use of 10 mol% of CuCl with sulfonyl azides (CID 21) and boronic acids at room temperature in an open flask, without the need for a base, ligand, or additive. acs.org Other systems utilize Cu₂O with 4-hydroxypicolinamide as a ligand for coupling primary sulfonamides with (hetero)aryl chlorides. researchgate.net These catalytic systems are highly valued for their ability to construct N-(hetero)aryl sulfonamide units, which are privileged scaffolds in drug development. researchgate.net

Regioselective C-H sulfamidation strategies involve the direct functionalization of C-H bonds to introduce sulfamide (B24259) groups, bypassing pre-functionalized starting materials. This approach offers high atom economy and synthetic efficiency. Transition metal catalysts, such as iridium (Ir(III), CID 11), have been successfully employed in these reactions. researchgate.netnsf.govacs.org

For example, CpIr(III)-catalyzed allylic C-H sulfamidation of allylbenzene (B44316) (CID 7891) derivatives has been reported using azides as the nitrogen source. nsf.govacs.org This reaction exhibits exclusive regioselectivity for the branched position of the π-allyl intermediate and tolerates a wide range of functional groups. nsf.govacs.org The mechanism is proposed to involve a CpIr(III) (CID 16) π-allyl intermediate, followed by C-N reductive elimination from a Cp*Ir(V) nitrenoid complex (CID 16). nsf.gov Other C-H sulfamidation reactions for aromatic hydrocarbons have been developed using various directing groups (e.g., amide, sulfonamide, sulfonylimide) with different metal catalysts. thieme-connect.com These strategies represent significant advancements in accessing complex sulfonamide structures with precise control over the site of functionalization.

Oxidative Construction of S-N Bonds in Sulfonamide Synthesis

The oxidative construction of sulfur-nitrogen (S-N) bonds represents a significant advancement in sulfonamide synthesis, offering a direct and efficient pathway. This methodology typically involves the oxidation of sulfur-containing reagents, leading to active species that subsequently react with nitrogen-containing reagents to form the desired S-N coupling products thieme-connect.com. Mild oxidants, such as hypervalent iodine compounds and copper salts, are frequently employed to prevent over-oxidation of the starting materials thieme-connect.com.

One notable approach is the catalytic oxidative sulfonylation of thiols, which is attractive due to the ready availability and low cost of raw materials, coupled with high efficiency thieme-connect.com. For instance, I2O5-mediated reactions have been developed for the synthesis of sulfonamides from aryl thiols and amines under metal-free conditions, providing moderate to good yields thieme-connect.com. The conversion of thiols to sulfonimidates and sulfonamides in methanol (B129727) has also been reported thieme-connect.com.

New strategies in this area often proceed via free radical or ionic mechanisms, involving an S reagent, an N reagent, and an oxidant thieme-connect.com. Common S reagents include sulfinic acid and its salts, elemental sulfur, and sulfonates thieme-connect.com. An example of a green and effective method involves the use of Na2S2O5, nitro compounds, and non-toxic triaryl bismuth under copper-catalyzed conditions in a deep eutectic solvent (DES). This method exhibits high atom economy and avoids the generation of toxic organic by-products thieme-connect.com.

Electrochemical synthesis offers another promising route for the oxidative construction of S-N bonds. The electrochemical synthesis of sulfonamides by the dehydrogenation of thiols has been explored, avoiding the use of transition metal catalysis and hazardous reagents thieme-connect.com. Furthermore, direct coupling of thiosulfonates with amines in the presence of Cs2CO3 and N-bromosuccinimide, or under copper-catalyzed conditions, provides an efficient synthetic pathway thieme-connect.com. Oxidative coupling of thiols and amines in a single step has emerged as a highly useful method for synthesizing diverse sulfenamides, sulfinamides, and sulfonamides, thereby streamlining synthetic routes and significantly reducing waste generation rsc.org.

A one-pot, two-step synthesis of sulfonamides from thiols and amines has been achieved via oxidative chlorination of thiols to sulfonyl chlorides, followed by reaction with amines rsc.org. The I2/tBuOOH system has been successfully utilized for the synthesis of N-unsubstituted sulfonamides from thiols and ammonia (B1221849) rsc.org. Additionally, β-MnO2 nanoparticles have been employed as catalysts for the direct sulfonylation of ammonia with thiols under an O2 atmosphere, yielding (hetero)aryl sulfonamides in moderate to high yields rsc.org. The Luisi-Bull group reported a method for synthesizing primary sulfonamides from thiols using ammonium (B1175870) carbamate (B1207046) as the nitrogen source and methanol as both the oxygen atom source and reaction medium, in the presence of a hypervalent iodine reagent rsc.org. Another method involves the direct oxidative conversion of thiol derivatives to sulfonyl chlorides using H2O2 and SOCl2, followed by reaction with amines to yield sulfonamides organic-chemistry.org. Similarly, in situ preparation of sulfonyl chlorides from thiols through oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium (B224687) chloride, and water, followed by reaction with an amine in the same vessel, provides a convenient synthesis of sulfonamides organic-chemistry.org.

Green Chemistry Principles in Benzenesulfonamide Synthesis

Green chemistry is a paradigm that aims to minimize or eliminate the hazards associated with chemical feedstocks, reagents, solvents, and products, thereby reducing pollution at its source rsc.orgsigmaaldrich.com. In the context of benzenesulfonamide synthesis, this involves the exploration of alternative reaction conditions and media to minimize byproduct formation and waste generation, while simultaneously reducing or eliminating the use of conventional organic solvents derpharmachemica.com. The twelve principles of green chemistry serve as a guiding framework for designing more sustainable chemical processes rsc.orgsigmaaldrich.com.

The development of environmentally benign synthetic routes and solvent systems is a cornerstone of green chemistry in benzenesulfonamide production. This includes a strong emphasis on utilizing solvents that are less harmful to the environment mdpi.com. Alternative reaction media such as supercritical fluids, polyethylene (B3416737) glycol (PEGs), and ionic liquids (ILs) are increasingly being adopted due to their favorable environmental profiles derpharmachemica.com. Deep eutectic solvents (DES), for instance, have been successfully employed in copper-catalyzed sulfonamide synthesis, demonstrating their potential as green reaction media thieme-connect.com.

Water has emerged as a highly desirable solvent in green chemistry due to its non-toxicity, non-flammability, and abundance. Sodium carbonate-based aqueous solutions have been effectively used as a synthetic medium for triazinyl-substituted benzenesulfonamide conjugates, eliminating the need for organic solvents and offering benefits such as high yields and simplified product isolation nih.govnih.gov.

Solvent-free grinding methods represent another significant advancement, particularly in the preparation of dibenzenesulfonyl imide from benzenesulfonamide and benzenesulfonyl chloride. This approach drastically reduces environmental pollution and achieves high atom utilization patsnap.com. Furthermore, the development of single-phase two-solvent systems, employing aqueous ionic bases like sodium hydroxide (B78521) (NaOH) and potassium carbonate (K2CO3) with tetrahydrofuran (B95107) (THF), has led to increased yields and shorter reaction times for N-benzyl-4-methylbenzenesulfonamide derivatives, with a reduced environmental impact compared to traditional methods using dichloromethane (B109758) nsf.gov.

Catalytic hydrogenation offers a greener and more efficient alternative for the reduction of nitro groups to amino groups in sulfonamide synthesis, circumventing the use of heavy metal salts or the generation of acidic waste . Microwave irradiation has also been explored as an energy-efficient method for sulfonamide synthesis directly from sulfonic acids or their sodium salts organic-chemistry.org.

Atom economy is a fundamental principle of green chemistry that quantifies the efficiency of a chemical reaction by measuring the proportion of reactant atoms incorporated into the desired product rsc.orgsigmaaldrich.comtutorchase.comacs.org. A higher atom economy directly correlates with reduced waste generation, leading to a more efficient and environmentally friendly process tutorchase.com. Maximizing atom economy not only conserves resources but also significantly lowers the costs and environmental impact associated with waste disposal tutorchase.com.

In the context of benzenesulfonamide production, the adoption of catalytic processes and reactions that exhibit high atom utilization is highly favored rsc.org. The previously mentioned method by Marset et al., which utilizes Na2S2O5 and triaryl bismuth in a copper-catalyzed sulfonamide synthesis, is a prime example of a process designed with high atom economy thieme-connect.com. The use of elemental sulfur as a sulfur source can also contribute to strong atomic economy in synthetic routes thieme-connect.com.

Innovative approaches, such as mechanochemically mediated electrochemical reactions for sulfonamide synthesis, have demonstrated excellent atom economy and a significant reduction in process mass intensity (PMI). This reduction is primarily attributed to minimized solvent consumption, highlighting the enhanced mass efficiency and eco-friendliness of such methods rsc.org. Moreover, the elimination of organic solvents and the implementation of simplified isolation procedures, as seen in certain aqueous-based syntheses, further contribute to substantial waste reduction in benzenesulfonamide production nih.gov.

Strategic Derivatization and Structural Modification of Benzenesulfonamide Scaffolds

Design Principles for Benzenesulfonamide Analogues

The design of benzenesulfonamide analogues often employs computational and rational approaches to predict and optimize their interactions with target proteins.

Structure-based drug design (SBDD) leverages the known three-dimensional structure of a target protein to design ligands that fit precisely into its binding site. For benzenesulfonamides, this approach is particularly useful in optimizing interactions with catalytic zinc ions in metalloenzymes like carbonic anhydrases (CAs) vu.ltnih.gov. By understanding the active site characteristics, such as hydrophobic pockets and hydrogen bonding networks, researchers can rationally introduce substituents that enhance binding affinity and selectivity nih.gov.

For instance, in the design of carbonic anhydrase inhibitors (CAIs), the benzenesulfonamide moiety typically acts as a zinc-binding group (ZBG). Lead compound optimization involves systematically modifying the "tail" portion of the inhibitor, which extends into the enzyme's active site, to establish extensive interactions with specific amino acid residues nih.govsciforum.net. This "tail approach" has been successful in developing isoform-specific CAIs sciforum.netnih.gov.

An example of structure-based optimization is seen in the development of benzenesulfonamide derivatives as potent human carbonic anhydrase (hCA) inhibitors. Researchers have designed compounds with different rigidity-conferring linkers and specific aryl or alkyl substituents to optimize their fit within CA cavities and improve selectivity towards tumor-associated isoforms like hCA IX and XII nih.govunibs.it.

Table 1: Examples of Structure-Based Design in Benzenesulfonamide Analogues

| Design Principle | Target Enzyme | Modification Strategy | Outcome | Reference |

| Tail Approach | Carbonic Anhydrase | Varying linker length and hydrophobic tail substituents | Enhanced binding affinity and isoform selectivity (e.g., hCA II, IX, XII) | nih.govsciforum.netnih.gov |

| Zinc-Binding Group (ZBG) Optimization | Carbonic Anhydrase | Retention of benzenesulfonamide as ZBG, modification of other parts | Potent inhibition, especially for hCA IX | nih.govnih.gov |

| Conformational Restriction | Carbonic Anhydrase | Introduction of OH groups ortho to benzenesulfonamide to form intramolecular H-bonds | Preferential rotational isomers, selectivity towards tumor-associated isoforms | unibs.it |

Ligand-based drug design (LBDD) and virtual screening are powerful computational tools used when the 3D structure of the target protein is unknown or to identify novel scaffolds with desired biological activity nih.gov. These approaches rely on the known active ligands to infer pharmacophore models or quantitative structure-activity relationship (QSAR) models researchgate.netacademie-sciences.fr.

For instance, 3D QSAR studies and pharmacophore modeling have been applied to diarylpyrazole-benzenesulfonamide derivatives to identify new carbonic anhydrase inhibitors, using hCA II as a model protein researchgate.netnih.gov. These studies have highlighted the importance of lipophilic character, size, dipole moment, and hydrogen bond donors for binding affinity and selectivity academie-sciences.fr.

Table 2: Application of Ligand-Based Virtual Screening

| Approach | Purpose | Key Features Identified | Example Application | Reference |

| Pharmacophore Modeling | Identify essential structural features for activity | H-bond donors/acceptors, hydrophobic regions | Screening for novel hCA inhibitors based on diarylpyrazole-benzenesulfonamides | researchgate.netnih.gov |

| QSAR Studies | Predict biological activity, understand SAR | Lipophilicity, size, dipole moment, H-bond donors | Optimizing COX-2 selectivity in benzenesulfonamides | academie-sciences.fr |

Incorporation of Diverse Chemical Moieties

The benzenesulfonamide scaffold's versatility allows for the incorporation of a wide array of chemical moieties, leading to diverse biological activities.

The fusion of benzenesulfonamide with various heterocyclic systems is a common strategy to create novel compounds with enhanced or altered biological profiles. These heterocycles often confer specific interactions with biological targets or improve pharmacokinetic properties.

Triazoles: Benzenesulfonamides incorporating triazole moieties have been explored as carbonic anhydrase inhibitors acs.org. Specifically, 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids have been synthesized and evaluated as potent hCA I, II, IX, and XIII inhibitors, with some compounds showing low nanomolar activity sciforum.net. The triazole ring can also act as a flexible linker or a bioisostere, influencing hydrogen bonding and hydrophobic interactions semanticscholar.orgresearchgate.net. Triazole-benzenesulfonamide conjugates have also been investigated for their potential as antimalarial prototypes, with trifluoromethyl-substituted derivatives showing promise mdpi.com.

Thiadiazoles: Novel benzenesulfonamide derivatives linked with 1,3,4-thiadiazole (B1197879) systems have been synthesized for their antimicrobial and carbonic anhydrase inhibitory activities asianpubs.orggoogle.comnih.gov. These derivatives often carry an aromatic tail linked by an amide linker, influencing activity and selectivity towards hCA isoforms like hCA II and XII nih.gov. For instance, certain thiadiazolyl-benzenesulfonamides have shown potent dual inhibition of hCA II and XII nih.gov.

Oxadiazoles: 1,3,4-Oxadiazole-benzenesulfonamide hybrids have been designed as potent inhibitors of carbonic anhydrase isoforms (I, II, IX, XII) and have shown promising anti-cancer activity biointerfaceresearch.comresearchgate.netacs.orgmdpi.com. The oxadiazole ring is a significant pharmacophore in many bioactive compounds, contributing to various biological activities, including antimicrobial, antiviral, and anticancer properties biointerfaceresearch.comderpharmachemica.comuobaghdad.edu.iq. N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrids have been designed to selectively target tumor-associated hCA isoforms IX and XII, with some showing increased potency and selectivity for hCA XII acs.org.

Pyrimidines: Pyrimidine (B1678525) derivatives linked to benzenesulfonamides have been designed as potent carbonic anhydrase inhibitors, with modifications to the pyrimidine ring influencing activity and solubility vu.ltsolubilityofthings.complos.org. For example, 4-[N-(pyrimidin-4-yl)]aminobenzenesulfonamides, with various substituents on the pyrimidine ring, have shown nano-micromolar inhibition of hCA isoforms, with activity determined by the interaction of the sulfonamide group with catalytic zinc and stacking of the pyrimidine ring with Phe131 vu.lt. Novel aryl pyrimidine benzenesulfonamides have also been synthesized as pazopanib (B1684535) analogues to explore new potent and selective inhibitors for hCA IX nih.gov. Furthermore, thiopyrimidine-benzenesulfonamide compounds have been developed as antimicrobial agents mdpi.com.

Table 3: Fusion with Heterocyclic Systems

| Heterocycle | Example Application | Key Findings/Impact | Reference |

| Triazoles | Carbonic Anhydrase Inhibition, Antimalarial Agents | Flexible linkers, enhanced binding, isoform selectivity, promising antimalarial prototypes | sciforum.netacs.orgsemanticscholar.orgresearchgate.netmdpi.com |

| Thiadiazoles | Carbonic Anhydrase Inhibition, Antimicrobial Activity | Potent dual hCA II/XII inhibitors, aromatic tail influences selectivity | asianpubs.orggoogle.comnih.gov |

| Oxadiazoles | Carbonic Anhydrase Inhibition, Anticancer Activity | Potent hCA I, II, IX, XII inhibitors, selective hCA XII inhibition, promising anticancer activity | biointerfaceresearch.comresearchgate.netacs.orgmdpi.comuobaghdad.edu.iq |

| Pyrimidines | Carbonic Anhydrase Inhibition, Antimicrobial Activity | Influences activity and solubility, specific interactions with active sites, novel hCA IX inhibitors | vu.ltsolubilityofthings.complos.orgnih.govmdpi.com |

The strategic introduction of flexible linkers and cyclic moieties into benzenesulfonamide scaffolds is critical for optimizing their interaction with target proteins, particularly in enzyme active sites. Flexible linkers allow the molecule to adopt optimal conformations for binding, while cyclic moieties can introduce rigidity or specific spatial arrangements.

Flexible linkers, such as ether, thioether, and amino types, have been incorporated into benzenesulfonamide structures to confer additional flexibility, allowing for better allocation within enzymatic cavities and improved interactions unibs.itacs.org. For instance, benzenesulfonamides incorporating flexible triazole moieties have shown high efficacy as carbonic anhydrase inhibitors acs.org. Amide linkers are also commonly used to provide flexibility and enable hydrogen bond interactions with target proteins, as seen in indole-based benzenesulfonamides designed as hCAIs mdpi.com.

Cyclic moieties, including cyclic urea (B33335) substituents or other ring systems, can be introduced to partially restrict conformational freedom or to provide specific interaction points unibs.it. For example, the insertion of a cyclic urea substituent on the phenyl ring of the benzenesulfonamide scaffold can allow the molecule to better position itself within enzymatic cavities, providing flexible interconnection unibs.it. Other cyclic moieties like pyrazolidines, pyrazoles, and triazoles have been designed as lipophilic tails in benzenesulfonamide derivatives to enhance CA inhibitory activity nih.gov.

Table 4: Role of Linkers and Cyclic Moieties

| Moiety Type | Function/Impact | Example | Reference |

| Flexible Linkers (e.g., amide, triazole) | Enhance conformational adaptability, facilitate H-bond interactions, allow better fit in active sites | Indole-based benzenesulfonamides with amide linkers as hCAIs; Triazole linkers in CAIs | sciforum.netacs.orgmdpi.comafricaresearchconnects.com |

| Cyclic Moieties (e.g., cyclic urea, pyrazolidines) | Introduce rigidity, provide specific interaction points, influence selectivity | Cyclic urea on phenyl ring of benzenesulfonamide for CA inhibition; Pyrazolidine/pyrazole (B372694) tails in CAIs | nih.govunibs.it |

Functionalization of the aryl (benzene ring) and alkyl substituents on the benzenesulfonamide scaffold is a primary method for tuning physicochemical properties and biological activity. This involves introducing various groups to modify electronic, steric, and lipophilic characteristics.

The benzene (B151609) ring of the sulfonamide can be substituted with various groups, including C1-C4 alkyl groups, or other functional groups google.commdpi.com. The product distribution and yield in sulfonamide synthesis can highly depend on the electronic structure of the aryl group thieme-connect.com. Electron-donating or electron-withdrawing groups on the para-, meta-, or ortho-positions of the aryl ring can significantly influence reaction yields and, by extension, biological activity mdpi.com. For instance, in anti-influenza hemagglutinin inhibitors, F- or Cl-substitution on the benzenesulfonamide derivatives led to increased inhibitory potency, while methyl, methoxyl, and CF3 groups generally reduced antiviral activities nih.gov.

Alkyl substituents, whether open-chain C1-C12 alkyl or C5-C7 cycloalkyl groups, can be incorporated into the N-position of the sulfonamide google.com. The length of the alkyl chain can mediate antimicrobial activity, as observed in S-alkylated benzenesulfonamide-bearing imidazole (B134444) derivatives, where an S-propyl group was more potent than S-methyl or S-ethyl groups in some cases ktu.edumdpi.com. The introduction of different N-alkyl substituents in the indole (B1671886) tail of benzenesulfonamide conjugates has also been used to enhance hydrophobic interactions with enzyme active sites sciforum.net.

Table 5: Functionalization of Aryl and Alkyl Substituents

| Substituent Type | Modification Examples | Impact on Activity/Properties | Reference |

| Aryl Substituents | Halogens (F, Cl), Methyl, Methoxyl, CF3, Electron-donating/withdrawing groups | Influences inhibitory potency (e.g., anti-influenza), reaction yield, electronic structure | mdpi.comthieme-connect.comnih.govrsc.org |

| Alkyl Substituents | C1-C12 open-chain alkyl, C5-C7 cycloalkyl, S-alkyl groups | Modulates lipophilicity, influences antimicrobial activity, enhances hydrophobic interactions | ktu.edumdpi.comsciforum.netgoogle.com |

Stereoselective Synthesis of Chiral Benzenesulfonamide Derivatives

The stereoselective synthesis of chiral benzenesulfonamide derivatives is a significant area of research due to the profound impact of chirality on biological activity. Chiral sulfinyl compounds, which include sulfinamides (related to sulfonamides), are recognized as important pharmacophores found in marketed drugs and serve as versatile auxiliaries, ligands, and catalysts in asymmetric synthesis acs.orgnih.govnih.gov. The preparation of these compounds in enantiopure or enantiomerically enriched forms is critical for developing drugs with desired therapeutic effects and minimizing off-target interactions.

Recent advancements highlight catalytic enantioselective methods for synthesizing N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides. One notable approach involves chiral palladium-catalyzed N-allylation of secondary sulfonamides mdpi.comnih.gov. This method utilizes catalysts such as (S,S)-Trost ligand-(allyl-PdCl)2, achieving good enantioselectivities, with reported enantiomeric excesses (ee) reaching up to 92% mdpi.comnih.gov. The presence of specific substituents, such as an ortho-methyl group on the aryl moiety, has been identified as crucial for achieving high enantioselectivity in these reactions thieme-connect.com. Furthermore, studies have shown that electron-withdrawing substituents on the benzenesulfonyl group can lead to a slight increase in enantioselectivity mdpi.comnih.gov.

Another effective stereoselective method involves isothiourea-catalyzed N-acetylation of sulfonamides with α,β-unsaturated carbonic anhydride, yielding axially chiral sulfonamide compounds with high yields and enantioselectivity thieme-connect.com. Enzymatic approaches also offer a route to chiral benzenesulfonamide derivatives. For instance, enantioselective esterification using lipase (B570770) Amano P has been successfully employed in the synthesis of chiral acetoxyhexamides, such as the (R)- and (S)-isomers pharm.or.jp. Beyond direct synthesis, benzenesulfonamide has been utilized in the stereoselective formation of complex intermediates, such as 1,2-trans-diaxyl iodosulfonamide, from glycal precursors, showcasing its utility in constructing diverse chiral scaffolds uga.edu.

"Tail Approach" in Benzenesulfonamide Inhibitor Design for Enhanced Specificity

The "tail approach" is a widely adopted and highly effective drug design strategy, particularly prominent in the development of selective carbonic anhydrase inhibitors (CAIs) based on benzenesulfonamide scaffolds nih.govacs.orgtandfonline.comrsc.orgnih.govmdpi.comnih.govnih.govresearchgate.net. This strategy leverages the modular nature of benzenesulfonamides, which typically feature a sulfonamide moiety that acts as a zinc-binding group (ZBG) crucial for enzyme inhibition nih.govacs.orgnih.govresearchgate.net. The core principle involves attaching various chemical "tails" to the benzenesulfonamide scaffold. These tails are designed to extend into and interact with specific regions of the enzyme's active site, particularly the middle and outer rims, which often exhibit significant variability among different enzyme isoforms acs.orgnih.govresearchgate.net. By exploiting these differences, the "tail approach" allows for the modulation of ligand-enzyme interactions, leading to enhanced isoform specificity and potency.

This design strategy has evolved from single-tail to dual-tail and even three-tail approaches, each offering increased complexity and opportunities for fine-tuning selectivity acs.orgrsc.orgnih.gov. For example, a dual-tail approach was applied in the design of novel 2-thiopyrimidine-benzenesulfonamide hybrids as CAIs. One such compound, 14h, demonstrated remarkable potency with a Ki of 1.72 nM and high selectivity for human Carbonic Anhydrase II (CA II) over isoforms CA IX and CA XII, with selectivity indexes of 50 and 5.26, respectively nih.govresearchgate.net.

Other examples of "tails" include 1,2,3-triazole moieties, which, when incorporated into benzenesulfonamides, have yielded derivatives with potent inhibitory effects and noticeable selectivity for specific hCA isoforms like hCA I and II nih.gov. Sugar and iminosugar-decorated benzenesulfonamide CAIs have also been explored, with some single-tailed compounds showing potent inhibition against hCA IX rsc.org. Ureidoethylaminobenzyl tails have been used to design benzenesulfonamides that exhibit selective inhibitory profiles towards hCA II, with some compounds achieving low nanomolar Ki values (2.8–9.2 nM) mdpi.com.

Molecular docking studies consistently support the "tail approach" mechanism. These studies show that while the sulfonamide moiety firmly anchors to the zinc ion in the active site, the extended tail groups engage in diverse hydrophilic and hydrophobic interactions with surrounding amino acids. These interactions are critical in dictating the inhibitor's potency and, more importantly, its selectivity for particular enzyme isoforms nih.govnih.govresearchgate.net. The ultimate goal of this strategy is to design inhibitors that effectively target disease-implicated CA isoforms, such as CA IX and XII (often upregulated in cancers), while minimizing inhibition of ubiquitously expressed isoforms like CA I and II, thereby reducing potential side effects nih.govresearchgate.net.

Table 1: Selected Benzenesulfonamide Derivatives and Their Carbonic Anhydrase Inhibition Data

| Compound Name / Identifier | Target hCA Isoform | Ki (nM) | Selectivity Index (over other isoforms) | PubChem CID |

| Acetazolamide (AAZ) | hCA II | 327.3 | - | 1986 |

| Compound 14h | hCA II | 1.72 | 50 (over CA IX), 5.26 (over CA XII) | N/A |

| SLC-0111 | hCA IX | 25 | - | 11664154 |

| Compound 6b | hCA II | 33.2 | - | N/A |

| Compound 13a | hCA II | 7.6 | - | N/A |

| Psammaplin C | hCA XII | 0.79 | - | 6436665 |

Structure Activity Relationship Sar Studies of Benzenesulfonamide Derivatives

Elucidation of Structural Determinants for Biological Activity

The benzenesulfonamide moiety itself frequently functions as a crucial pharmacophore, particularly as a zinc-binding group (ZBG) in the inhibition of metalloenzymes like carbonic anhydrases (CAs). The interaction between the sulfonamide nitrogen and the zinc ion within the enzyme's active site is a primary factor determining inhibitory potency. mdpi.comnih.govnih.gov

Furthermore, the N,4-disubstituted-benzenesulfonamide moiety has been identified as a pivotal pharmacophoric feature governing the anti-Human African Trypanosomiasis (HAT) activity of pyrazole (B372694) sulfonamides. researchgate.net In the context of glyoxalase I (Glx-I) inhibitors, the presence of carboxy moieties has been found to play a crucial role in enhancing inhibitory activity. dovepress.com For example, compound 26, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid, exhibited potent Glx-I inhibitory activity with an IC50 of 0.39 µM. nih.gov

Table 1: Examples of Structural Determinants and Their Impact on Activity

| Structural Feature | Biological Target/Activity | Observed Impact |

| Sulfonamide moiety | Carbonic Anhydrases (CAs) | Acts as Zinc-Binding Group (ZBG), crucial for inhibition. mdpi.comnih.govnih.gov |

| Cyclic urea (B33335) function | Vibrio cholerae α-CA | Nanomolar inhibition, high selectivity over human CAs. researchgate.net |

| N,4-disubstituted-benzenesulfonamide moiety | Anti-HAT activity (pyrazole sulfonamides) | Key pharmacophoric feature. researchgate.net |

| Carboxy moieties | Glyoxalase I (Glx-I) inhibition | Pivotal role in inhibitory activity. dovepress.com |

Positional Isomerism Effects on Biological Potency and Selectivity

Positional isomerism, characterized by the differing locations of functional groups on the benzenesulfonamide scaffold, profoundly influences the electronic distribution, steric properties, and, consequently, the biological interactions and potency of the derivatives. vulcanchem.commdpi.comsolubilityofthings.com

Studies on indole-based benzenesulfonamides as human carbonic anhydrase (hCA) inhibitors revealed that the regioisomerism of the sulfonamide moiety is critical for both inhibitory activity and selectivity. mdpi.com Specifically, sulfonamides substituted at the para- and meta-positions generally exhibited higher inhibitory activity compared to their ortho-substituted counterparts. mdpi.com For instance, compound 2a, an indole-based benzenesulfonamide, demonstrated potent and selective inhibition against the hCA II isoform (Ki = 5.9 nM), showcasing 13-fold selectivity over hCA I, 34-fold over hCA IX, and 9-fold over hCA XII. mdpi.com

In another study, the positional isomerism of an alkoxy side chain was found to affect electronic and steric properties, as well as lipophilicity, which in turn impacted the in vitro antimycobacterial activity of N-arylpiperazine derivatives. mdpi.com Conversely, the presence of an electron-donating methoxy (B1213986) group at the 2-position of an N-arylpiperazine scaffold led to the complete loss of antimycobacterial activity, while relocating it to the 4-position resulted in diminished effectiveness. mdpi.com Similarly, for N-(2-methylphenyl)benzenesulfonamide, the placement of the methyl group in positional isomers (e.g., N-(4-tolylsulfonyl)aniline) alters electronic distribution and steric properties, thereby influencing its chemical behavior and biological interactions, particularly carbonic anhydrase IX inhibition. vulcanchem.com

Table 2: Impact of Positional Isomerism on Activity

| Compound Class | Positional Isomerism | Observed Impact |

| Indole-based benzenesulfonamides | para- and meta- vs. ortho-substitution of sulfonamide | Para- and meta-isomers generally show higher hCA inhibitory activity. mdpi.com |

| N-arylpiperazine derivatives | Alkoxy side chain position | Influences electronic/steric properties and lipophilicity, affecting antimycobacterial activity. mdpi.com |

| N-(2-methylphenyl)benzenesulfonamide analogs | Methyl group position | Affects electronic distribution, steric properties, and CA IX inhibition. vulcanchem.com |

Influence of Substituent Electronic and Steric Properties on Activity

The electronic and steric properties of substituents on the benzenesulfonamide scaffold are crucial modulators of biological activity. Electron-withdrawing groups (EWGs) frequently enhance the potency of sulfonamides. For example, compounds bearing electron-withdrawing groups generally exhibit improved antibacterial activity compared to their electron-donating counterparts. Specifically, a nitro group at the ortho-position consistently increases sulfonamide acidity, which can be correlated with augmented activity. Conversely, methoxy groups, which are electron-donating, tend to reduce acidity when compared to methyl groups.

Steric factors also play a significant role. The introduction of bulky groups can lead to increased steric hindrance, which may impact the compound's interaction with its biological target. cymitquimica.com For instance, the steric bulk of amines attached to a core scaffold was found to be inversely related to antimycobacterial activity, with a reduction in steric bulk leading to increased potency. mdpi.com

The Hammett substituent constant (σ), a quantitative measure of a substituent's electron-withdrawing or electron-donating ability, is commonly used to characterize electronic effects. A more positive σ value indicates a stronger electron-withdrawing influence. mdpi.com Studies on iridium-based transfer hydrogenation catalysts with (pyridinylmethyl)sulfonamide ligands have shown that electron-withdrawing substituents at the sulfonyl group can improve selectivity and activity. acs.org Conversely, strongly electron-donating groups can alter the rate-determining step in catalytic reactions, demonstrating that catalytic activity can be systematically tuned by modifying the electronic contribution of the ligands. acs.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a potent cheminformatics approach that establishes mathematical relationships between the chemical structures of compounds and their biological activities. researchgate.netnih.govscielo.brmdpi.com This methodology is critical in drug design, enabling the prediction of biological activity for novel compounds prior to their synthesis and guiding the optimization of lead compounds. mdpi.com QSAR models correlate molecular descriptors (numerical representations of structural and physicochemical properties) with observed biological activities, thereby providing a predictive framework for drug discovery. mdpi.com

The development of predictive QSAR models for benzenesulfonamide libraries encompasses several key stages, including data curation, descriptor calculation, model building, and validation. scielo.brmdpi.comscielo.br These models are constructed using various statistical and machine learning techniques to identify the most significant relationships between molecular structure and biological effects. scielo.brmdpi.com

For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of diarylpyrazole-benzenesulfonamide derivatives that act as inhibitors of human carbonic anhydrase II (hCAII). nih.gov These models aim to determine the influence of 3D characteristics and structural changes on inhibitory potency. nih.gov Similarly, QSAR studies have been performed on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives to predict their anticancer activity against various human tumor cell lines (e.g., HeLa, HCT-116, MCF-7). mdpi.com These investigations often employ techniques like Orthogonal Projections to Latent Structure (OPLS) models, which possess verified predictive abilities. mdpi.com

In the context of anti-Human African Trypanosomiasis (HAT) activity, multiple QSAR models have been developed for pyrazole sulfonamides, demonstrating robust external predictive ability with statistical parameters such as R² values between 0.80 and 0.83, and Q² values between 0.79 and 0.81. researchgate.net These models integrate a balance of mechanistic (descriptive) and predictive (quantitative) approaches. researchgate.net Furthermore, 2D-QSAR studies have been conducted on N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates to develop validated models for tumor-associated hCA IX and XII isoforms, elucidating the descriptors that control their antiproliferative activity. tandfonline.com

A critical aspect of QSAR modeling is the identification of key molecular descriptors that govern the biological activity of benzenesulfonamide derivatives. These descriptors offer insights into the specific physicochemical and structural properties that are essential for interaction with a biological target. mdpi.com

For example, in studies of benzenesulfonamide analogs as anti-glioblastoma (GBM) agents, descriptors such as topological polar surface area (TPSA) and hydrogen bond donor/acceptor (HBD/HBA) counts were found to be important for drug-target binding and mechanism of action. nih.gov TPSA is an effective method for identifying the nature of molecular interactions, while HBD/HBA is crucial for drug-target binding. nih.gov

In the QSAR analysis of pyrazole sulfonamides for anti-HAT activity, the N,4-disubstituted-benzenesulfonamide moiety and the frequency of occurrence of H-bond acceptors from oxygen atoms within nine bonds were identified as significant pharmacophoric features. researchgate.net Other types of molecular descriptors commonly utilized in QSAR studies of benzenesulfonamides include constitutional, topological, charge-related, thermodynamic, and atom/bond-type descriptors. tandfonline.comresearchgate.netdergipark.org.tr The interpretability of a QSAR model is enhanced when its descriptors possess clear, well-defined meanings corresponding to specific physicochemical or structural properties, such as structural keys, molecular fragments, and 3D molecular interaction field descriptors. mdpi.com

Table 3: Key Molecular Descriptors and Their Relevance

| Descriptor Type | Examples/Relevance | Impact on Activity |

| Topological Polar Surface Area (TPSA) | Indicates mechanism of action and molecular interactions with target protein. | Higher TPSA for certain active compounds (e.g., AL56 for anti-GBM). nih.gov |

| Hydrogen Bond Donor/Acceptor (HBD/HBA) | Crucial for drug-target binding. | Higher HBD/HBA for certain active compounds (e.g., AL56 for anti-GBM). nih.gov |

| N,4-disubstituted-benzenesulfonamide moiety | Pharmacophoric feature for anti-HAT activity. | Governs anti-HAT activity in pyrazole sulfonamides. researchgate.net |

| Frequency of H-bond acceptor from Oxygen | Pharmacophoric feature for anti-HAT activity. | Governs anti-HAT activity in pyrazole sulfonamides. researchgate.net |

| Constitutional, Topological, Charge-related, Thermodynamic, Atom/Bond-type | General descriptors in 2D-QSAR. | Used to build predictive models and elucidate activity-controlling factors. tandfonline.comresearchgate.netdergipark.org.tr |

Preclinical Biological Activities and Mechanistic Investigations of Benzenesulfonamide Derivatives

Enzyme Inhibition Studies and Target Specificity

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2, MMP-9)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix. Dysregulation of MMPs, particularly MMP-2 and MMP-9 (also known as gelatinases), is implicated in various pathological processes, including cancer progression, metastasis, and inflammation. Benzenesulfonamide derivatives have emerged as a class of compounds capable of inhibiting these enzymes.

Research has identified novel sulfonamide derivatives, including those incorporating dihydropyrazole moieties, as potent inhibitors of MMP-2 and MMP-9. For instance, one such derivative, compound 3i, demonstrated significant inhibitory activity against MMP-2 with an IC50 value of 0.21 µM and against MMP-9 with an IC50 value of 1.87 µM. These values were comparable to the control compound CMT-1, which exhibited IC50 values of 1.26 µM for MMP-2 and 2.52 µM for MMP-9. researchgate.net Another example, an N-sulfonylamino acid derivative known as MMP-2/MMP-9 Inhibitor II, showed IC50 values of 17 nM for MMP-2 and 30 nM for MMP-9. caymanchem.com Furthermore, novel 5-hydroxy, 5-substituted benzenesulfonamide pyrimidine-2,4,6-triones have been identified as inhibitors of both MMP-2 and MMP-9. researchgate.net The mechanism of action for many MMP inhibitors, including some sulfonamide-based compounds, typically involves chelating the catalytic zinc ion in the enzyme's active site.

Table 1: Preclinical MMP Inhibition by Benzenesulfonamide Derivatives

| Compound Name / Description | Target Enzyme | IC50 Value | Reference |

| Compound 3i (dihydropyrazole-sulfonamide derivative) | MMP-2 | 0.21 µM | researchgate.net |

| Compound 3i (dihydropyrazole-sulfonamide derivative) | MMP-9 | 1.87 µM | researchgate.net |

| MMP-2/MMP-9 Inhibitor II (N-sulfonylamino acid derivative) | MMP-2 | 17 nM | caymanchem.com |

| MMP-2/MMP-9 Inhibitor II (N-sulfonylamino acid derivative) | MMP-9 | 30 nM | caymanchem.com |

| Novel 5-Hydroxy, 5-Substituted Benzenesulfonamide Pyrimidine-2,4,6-triones | MMP-2 and MMP-9 | Not specified (inhibitory activity reported) | researchgate.net |

Cathepsin B Inhibition

Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, antigen presentation, and tumor invasion. While general inhibitors of Cathepsin B exist, specific preclinical data detailing the inhibitory activity and mechanisms of benzenesulfonamide derivatives against Cathepsin B were not explicitly found in the provided search results. Studies have explored general Cathepsin B inhibitors, such as Cathepsin B Inhibitor III (PubChem CID 9821383), and a tetrahydroquinoline oxocarbazate (B1193368) (PubChem CID 23631927) which showed an IC50 of 5.072 µM against human liver cathepsin B, but these were not specified as benzenesulfonamide derivatives. semanticscholar.orgunc.edu

Urea (B33335) Transporter (UT) Inhibition (e.g., UT-A1)

Urea transporters (UTs), specifically UT-A (encoded by the Slc14a2 gene) and UT-B (encoded by the Slc14a1 gene), play a critical role in the kidney's ability to concentrate urine. Inhibition of UTs, particularly UT-A1, is a promising strategy for developing novel salt-sparing diuretics. Benzenesulfonamide derivatives have been investigated for their ability to modulate urea transport.

A significant finding involves compound E3, a novel diarylamide featuring a benzenesulfonamide group in its side chain. E3 demonstrated dose-dependent inhibition of UTs at nanomolar concentrations. Its inhibitory activity against UT-B-promoted urea transport was measured with IC50 values of 47.7 nM in mice, 7.6 nM in rats, 17.7 nM in rabbits, and 25 nM in humans. Furthermore, E3 exhibited a greater inhibitory effect against UT-A1 (IC50 = 18 nM) compared to UT-B (IC50 = 58 nM) in MDCK cell lines stably expressing rat UT-B or UT-A1. guidetopharmacology.org This suggests that E3 primarily exerts its diuretic effect by inhibiting UT-A1. guidetopharmacology.org

Another class of benzenesulfonamide-containing compounds, 1,2,4-triazoloquinoxalines, has shown potent UT-A1 inhibition. Compound 8ay, which contains a 1,2,4-triazolo[4,3-a]quinoxaline-substituted benzenesulfonamide linked by an aryl ether, rapidly and reversibly inhibited UT-A1 urea transport by a non-competitive mechanism with an IC50 of approximately 150 nM. It also showed activity against UT-B with an IC50 of approximately 2 µM. mcmaster.ca Metabolically stable analogues, such as compound 8bl, were synthesized and produced marked diuresis and reduced urinary osmolality in rats. mcmaster.ca

Table 2: Preclinical Urea Transporter Inhibition by Benzenesulfonamide Derivatives

| Compound Name / Description | Target Transporter | IC50 Value | Species/Cell Line | Reference |

| Compound E3 (diarylamide with benzenesulfonamide) | UT-B | 47.7 nM | Mice | guidetopharmacology.org |

| Compound E3 (diarylamide with benzenesulfonamide) | UT-B | 7.6 nM | Rats | guidetopharmacology.org |

| Compound E3 (diarylamide with benzenesulfonamide) | UT-B | 17.7 nM | Rabbits | guidetopharmacology.org |

| Compound E3 (diarylamide with benzenesulfonamide) | UT-B | 25 nM | Humans | guidetopharmacology.org |

| Compound E3 (diarylamide with benzenesulfonamide) | UT-A1 | 18 nM | Rat MDCK cells | guidetopharmacology.org |

| Compound E3 (diarylamide with benzenesulfonamide) | UT-B | 58 nM | Rat MDCK cells | guidetopharmacology.org |

| Compound 8ay (1,2,4-triazolo[4,3-a]quinoxaline-substituted benzenesulfonamide) | UT-A1 | ~150 nM | Not specified | mcmaster.ca |

| Compound 8ay (1,2,4-triazolo[4,3-a]quinoxaline-substituted benzenesulfonamide) | UT-B | ~2 µM | Not specified | mcmaster.ca |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a significant strategy in anticancer therapy.

Recent research on anthraquinone-based benzenesulfonamide derivatives has revealed their potential as VEGFR-2 inhibitors. Specifically, compounds 7 and 9 from this series demonstrated favorable potency against VEGFR-2, with IC50 values of 1.33 µM and 0.38 µM, respectively. larvol.com This indicates that certain structural modifications within the benzenesulfonamide framework can confer inhibitory activity against this important pro-angiogenic target. The mechanism of action for such inhibitors typically involves competitive binding to the ATP-binding site of the kinase domain, thereby preventing its phosphorylation and subsequent downstream signaling.

Table 3: Preclinical VEGFR-2 Inhibition by Benzenesulfonamide Derivatives

| Compound Name / Description | Target Enzyme | IC50 Value | Reference |

| Compound 7 (anthraquinone-based benzenesulfonamide derivative) | VEGFR-2 | 1.33 µM | larvol.com |

| Compound 9 (anthraquinone-based benzenesulfonamide derivative) | VEGFR-2 | 0.38 µM | larvol.com |

Perforin (B1180081) Inhibition

Perforin is a pore-forming protein crucial for lymphocyte-mediated cell death, playing a central role in the immune system's ability to eliminate virus-infected and cancerous cells. However, its inappropriate activity can contribute to immune pathologies such as transplant rejection and autoimmune diseases. Therefore, inhibiting perforin represents a selective immunosuppressive strategy.

A novel series of benzenesulfonamide (BZS) inhibitors of perforin have been developed and evaluated in preclinical settings. These compounds have shown promise in mitigating graft rejection during allogeneic bone marrow/stem cell transplantation. sci-hub.seresearchgate.netnih.gov In vitro studies demonstrated that a set of eight benzenesulfonamide perforin inhibitors exhibited IC50 values ranging from 1.03 to 6.65 µM against recombinant perforin in a Jurkat assay, with IC90 values of 1.86 µM. probes-drugs.org A specific benzenesulfonamide derivative, N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide (PubChem CID 155524286), demonstrated IC50 values of 780.0 nM against Perforin-1 in Jurkat cells and 2210.0 nM in KHYG-1 cells. idrblab.net These benzenesulfonamide derivatives were shown to block perforin-mediated lysis in vitro and prevent the rejection of major histocompatibility complex (MHC)-mismatched mouse bone marrow cells in vivo. sci-hub.seresearchgate.netnih.gov The mechanism of perforin inhibition by these compounds involves blocking its lytic action, thereby preventing the formation of pores in target cell membranes.

Table 4: Preclinical Perforin Inhibition by Benzenesulfonamide Derivatives

| Compound Name / Description | Target Protein | IC50 Value | Cell Line / Assay | Reference |

| Set of eight benzenesulfonamide derivatives | Recombinant Perforin | 1.03–6.65 µM (IC50) | Jurkat assay | probes-drugs.org |

| Set of eight benzenesulfonamide derivatives | Recombinant Perforin | 1.86 µM (IC90) | Jurkat assay | probes-drugs.org |

| N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide | Perforin-1 | 780.0 nM | Jurkat cells | idrblab.net |

| N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide | Perforin-1 | 2210.0 nM | KHYG-1 cells | idrblab.net |

Alpha-Amylase Inhibition

Alpha-amylase is a digestive enzyme responsible for breaking down complex carbohydrates into simpler sugars. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. Benzenesulfonamide derivatives have been explored for their alpha-amylase inhibitory potential.

Studies have reported the synthesis of phthalimide-benzenesulfonamide hybrids which exhibit alpha-amylase inhibitory activity. For instance, two such hybrids, compound 1 and compound 2, showed IC50 values of 92.23 ± 0.23 µg/mL and 76.92 ± 0.19 µg/mL, respectively. tandfonline.comnih.gov While these values are higher than the standard antidiabetic drug acarbose (B1664774) (IC50 = 8.80 ± 0.21 µg/mL), they indicate inhibitory potential. tandfonline.comnih.gov Other sulfonamide derivatives have also been evaluated, showing weak to moderate alpha-amylase inhibitory potential compared to acarbose, with IC50 values generally ranging from 57.36 to 416.46 µM. nih.gov Indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have also demonstrated inhibitory activity against alpha-amylase. acs.orgnih.gov The proposed mechanism of action for benzenesulfonamide derivatives as alpha-amylase inhibitors often involves competitive binding to the enzyme's active site, similar to other compounds with analogous chemical structures. researchgate.net

Table 5: Preclinical Alpha-Amylase Inhibition by Benzenesulfonamide Derivatives

| Compound Name / Description | Target Enzyme | IC50 Value | Reference |

| Hybrid 1 (S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrid) | α-Amylase | 92.23 ± 0.23 µg/mL | tandfonline.comnih.gov |

| Hybrid 2 (S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrid) | α-Amylase | 76.92 ± 0.19 µg/mL | tandfonline.comnih.gov |

| Sulfonamide derivatives (general series, e.g., 3a, 3b, 3h, 6) | α-Amylase | 57.36 to 416.46 µM | nih.gov |

| Indoline-2,3-dione-based benzene sulfonamide derivatives | α-Amylase | Not specified (inhibitory activity reported) | acs.orgnih.gov |

Dihydropteroate (B1496061) Synthase Inhibition

Dihydropteroate synthase (DHPS) is a bacterial enzyme essential for the synthesis of folic acid, a crucial cofactor for nucleotide and amino acid synthesis. Sulfonamides, including benzenesulfonamide derivatives, are a well-established class of bacteriostatic antibiotics that target this enzyme.

The mechanism of action of sulfonamides involves competitive inhibition of DHPS. They structurally mimic para-aminobenzoic acid (PABA), a natural substrate for DHPS. By competing with PABA for binding to the active site of DHPS, benzenesulfonamide derivatives prevent the enzyme from catalyzing the conversion of PABA into dihydropteroic acid, an intermediate in the folic acid synthesis pathway. mcmaster.caprobes-drugs.orgontosight.aiijpsjournal.comnih.govlew.roresearchgate.netsci-hub.se This disruption leads to a depletion of folic acid within the bacterial cell, consequently inhibiting the production of nucleic acids (DNA and RNA) and ultimately halting bacterial growth and replication. ontosight.aiijpsjournal.comnih.gov

Sulfanilamide (4-amino-benzenesulfonamide), a classic sulfonamide, is a competitive inhibitor for bacterial DHPS with an IC50 value of 320 µM. probes-drugs.org More recently, new series of N-sulfonamide 2-pyridone derivatives have been synthesized as dual inhibitors of DHPS and dihydrofolate reductase (DHFR). Among these, compound 11a was identified as a potent DHPS inhibitor with an IC50 value of 2.76 µg/mL. nih.govacs.org

Table 6: Preclinical Dihydropteroate Synthase Inhibition by Benzenesulfonamide Derivatives

| Compound Name / Description | Target Enzyme | IC50 Value | Reference |

| Sulfanilamide (4-amino-benzenesulfonamide) | Bacterial Dihydropteroate Synthase | 320 µM | probes-drugs.org |

| Compound 11a (N-sulfonamide 2-pyridone derivative) | Dihydropteroate Synthase | 2.76 µg/mL | nih.govacs.org |

Thymidylate Synthase Inhibition

While benzenesulfonamide derivatives are known for their broad biological activities, including roles as enzyme inhibitors, direct evidence specifically linking benzenesulfonamide derivatives to thymidylate synthase inhibition was not found in the provided research findings. The citation ctdbase.org primarily discusses the antiproliferative effects of benzenesulfonamides through carbonic anhydrase inhibition in various cancer cell lines.

Cellular and Molecular Mechanistic Elucidation

The mechanistic studies of benzenesulfonamide derivatives reveal their multifaceted interactions with biological targets, leading to their observed therapeutic effects.

Anti-proliferative Activity in Cancer Cell Lines (e.g., Glioblastoma, Breast Cancer, Pancreatic Cancer)

Benzenesulfonamide derivatives exhibit significant anti-proliferative activities across various cancer cell lines, including glioblastoma, breast cancer, and pancreatic cancer, often through the inhibition of specific enzymes like carbonic anhydrases (CAs) or interactions with receptor tyrosine kinases.

Glioblastoma (GBM) Benzenesulfonamide analogs have emerged as promising kinase inhibitors for glioblastoma treatment. Compound AL106, a benzenesulfonamide derivative, demonstrated an inhibitory concentration 50 (IC50) of 58.6 µM in U87 glioblastoma cells, while showing reduced toxicity in non-cancerous MEF cells. At a 10 µM concentration, AL106 induced approximately 40% growth inhibition in U87 cells, compared to less than 10% in MEF cells. This suggests a selective cytotoxic effect on glioblastoma cells. The anti-glioblastoma activity of AL106 is thought to be mediated through its interaction with the tropomyosin receptor kinase A (TrkA). drugbank.comnih.govnih.govnih.gov Other benzenesulfonamide derivatives have also shown promising anti-proliferative effects against glioblastoma cells. ctdbase.orgresearchgate.net

Breast Cancer Several benzenesulfonamide derivatives have shown potent anti-proliferative effects in breast cancer cell lines. Thiazolone-based benzenesulfonamides, such as compounds 4b–c, 4e, 4g–h, exhibited significant inhibitory effects against both MDA-MB-231 (triple-negative breast cancer) and MCF-7 breast cancer cell lines, with IC50 values ranging from 1.52 to 6.31 μM. Compound 4e, in particular, demonstrated enhanced growth inhibition on MDA-MB-231 (IC50 = 3.58 μM) and MCF-7 (IC50 = 4.58 μM) cells, outperforming staurosporine. These compounds also displayed high selectivity, being 5.5 to 17.5 times more selective against breast cancer cell lines than the normal breast cell line MCF-10A.

Pyrazoline-containing benzenesulfonamides have also shown promise. Compound 9, for instance, exhibited potent anti-proliferative activity against MDA-MB-468 (triple-negative breast cancer) with an IC50 of 2.79 µM, making it approximately 5.4 times more active than tamoxifen. Compounds 8 and 10 also showed activity on MCF-7 cells with IC50 values of 7.4 and 17.96 µM, respectively.

An anthraquinone-based benzenesulfonamide derivative, compound 5c, displayed moderate anti-proliferative activity against MDA-MB-231 (IC50 = 48.10 ± 3.23 μM) and MCF-7 (IC50 = 34.33 ± 2.85 μM) under normoxic conditions. Furthermore, spiro-quinazolinone benzenesulfonamide derivative 4t-CHQB showed an IC50 of 50 ± 1.2 μM in MCF-7 cells. Novel benzenesulfonamide-aroylhydrazone conjugates, specifically compounds 9 and 19, demonstrated significant anti-proliferative activity against MCF-7 cells (IC50 values of 4 μM and 6 μM, respectively), with compound 9 exhibiting a high selectivity index (SI = 8.2).

Pancreatic Cancer Benzenesulfonamide derivatives, particularly those targeting carbonic anhydrase IX (CA IX), have shown efficacy in inhibiting the proliferation of pancreatic cancer cells. ctdbase.org Compound 29a, a 1,2,4-oxadiazol-3-yl benzenesulfonamide derivative, selectively inhibited the proliferation of pancreatic cancer (PANC-1) cell lines under hypoxic conditions. SLC-0111, a ureido-bearing benzenesulfonamide CA IX inhibitor, has demonstrated promising anti-proliferative effects in pancreatic cancer cells in both in vitro and in vivo models. ctdbase.org Another derivative, compound 7d, effectively reduced pancreatic cancer cell proliferation with an IC50 of 85 µM on CFPAC-1 cells and 220 µM on PANC-1 cells, showing comparable efficacy to SLC-0111 (IC50 of 50 µM on CFPAC-1 and 110 µM on PANC-1). Additionally, certain 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives, featuring a sulfonamide moiety, exhibited strong anti-proliferative activity in pancreatic cancer cell cultures, with compounds 2g and 5b demonstrating enhanced potency compared to a reference compound.

Table 1: Anti-proliferative Activity of Selected Benzenesulfonamide Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) / Inhibition (%) | Specificity/Notes | Reference |

| AL106 | U87 (Glioblastoma) | 58.6 µM (IC50) | ~40% growth inhibition at 10 µM in U87, <10% in MEF (non-cancerous) | drugbank.comnih.govnih.govnih.gov |

| 4e (Thiazolone-based) | MDA-MB-231 (Breast Cancer) | 3.58 µM (IC50) | 5.5 times selective over MCF-10A (normal breast) | |

| 4e (Thiazolone-based) | MCF-7 (Breast Cancer) | 4.58 µM (IC50) | 5.5 times selective over MCF-10A (normal breast) | |

| 9 (Pyrazoline-containing) | MDA-MB-468 (Breast Cancer) | 2.79 µM (IC50) | 5.4 times more active than tamoxifen | |

| 5c (Anthraquinone-based) | MDA-MB-231 (Breast Cancer) | 48.10 ± 3.23 µM (IC50) | Under normoxic conditions | |

| 5c (Anthraquinone-based) | MCF-7 (Breast Cancer) | 34.33 ± 2.85 µM (IC50) | Under normoxic conditions | |

| 4t-CHQB (Spiro-quinazolinone) | MCF-7 (Breast Cancer) | 50 ± 1.2 µM (IC50) | ||

| 9 (Aroylhydrazone conjugate) | MCF-7 (Breast Cancer) | 4 µM (IC50) | Selectivity Index (SI) = 8.2 | |

| 19 (Aroylhydrazone conjugate) | MCF-7 (Breast Cancer) | 6 µM (IC50) | ||

| 29a (1,2,4-oxadiazol-3-yl) | PANC-1 (Pancreatic Cancer) | Selective anti-proliferative activity | Under hypoxic conditions | |

| SLC-0111 | CFPAC-1 (Pancreatic Cancer) | 50 µM (IC50) | Reference compound | ctdbase.org |

| SLC-0111 | PANC-1 (Pancreatic Cancer) | 110 µM (IC50) | Reference compound | ctdbase.org |

| 7d | CFPAC-1 (Pancreatic Cancer) | 85 µM (IC50) | ||

| 7d | PANC-1 (Pancreatic Cancer) | 220 µM (IC50) |

Induction of Apoptosis and Cell Cycle Arrest

Benzenesulfonamide derivatives often exert their anti-proliferative effects by inducing programmed cell death (apoptosis) and halting the cell cycle at specific phases.

Induction of Apoptosis Several benzenesulfonamide derivatives have been shown to induce apoptosis in various cancer cell lines. Compound 4e, a thiazolone-based benzenesulfonamide, significantly increased apoptosis in MDA-MB-231 breast cancer cells, demonstrating a 22-fold increase in annexin (B1180172) V-FITC positive cells compared to controls. Anthraquinone-based benzenesulfonamide derivative 5c induced apoptosis in MDA-MB-231, MCF-7, and HepG2 cancer cell lines, evidenced by a notable increase in apoptotic cell percentages and a decrease in cell viability, alongside mitochondrial membrane potential dissipation. Indolic benzenesulfonamides have been observed to induce apoptosis through the activation of caspases 3 and 7. A novel aminobenzenesulfonamide derivative, compound 3c, induced apoptosis in colorectal cancer cells (HT-29 and SW620) by increasing reactive oxygen species (ROS) production, reducing NADPH and GSH levels, and upregulating cytochrome c, cleaved PARP, and caspases. In leukemia stem-like KG1-a cells, the spiro-quinazolinone benzenesulfonamide derivative 4t-CHQ initiated apoptosis and modulated the expression ratio of Bax/Bcl-2, while decreasing survivin protein levels. Sulfonamide-based metformin (B114582) derivatives also induced apoptosis in MCF-7 and MDA-MB-231 breast cancer cells. Furthermore, benzenesulfonamide-aroylhydrazone conjugates (compounds 9 and 19) induced apoptosis via the mitochondrial pathway, involving the activation of the MAPK/ERK signaling pathway in MCF-7 breast cancer cells.

Cell Cycle Arrest Beyond apoptosis, benzenesulfonamide derivatives can also disrupt cancer cell proliferation by inducing cell cycle arrest. Indolic benzenesulfonamides have been shown to arrest the cell cycle at the G2/M phase. The spiro-quinazolinone benzenesulfonamide derivative 4t-CHQ caused cell cycle arrest at the G1 phase in KG1-a leukemia stem-like cells. Sulfonamide-based derivatives of metformin were found to arrest the cell cycle in the G0/G1 phase in MCF-7 breast cancer cells. N-phenyl ureidobenzenesulfonate derivatives, including compounds 40, 41, 45–47, 49, and 53, were potent anti-proliferative agents that arrested cell cycle progression in the S-phase. Additionally, benzenesulfonamide-aroylhydrazone conjugates (compounds 9 and 19) induced cell cycle arrest in MCF-7 breast cancer cells.

Interactions with Receptor Tyrosine Kinases (e.g., TrkA)

Receptor tyrosine kinases (RTKs) are crucial targets in cancer therapy, and benzenesulfonamide derivatives have demonstrated interactions with these proteins. The tropomyosin receptor kinase A (TrkA) family of RTKs is recognized as a potential target for glioblastoma (GBM) treatment. drugbank.comnih.govnih.gov Benzenesulfonamide analogs have been identified as kinase inhibitors with promising anti-cancer properties. drugbank.comnih.govnih.gov Investigations into novel benzenesulfonamide derivatives have explored their inhibitory activities in TrkA-overexpressing cells, such as U87 and MEF cells. drugbank.comnih.govnih.gov Compound AL106 showed favorable binding energies with the active sites of the human nerve growth factor receptor, TrkA. drugbank.comnih.govnih.gov In silico analyses indicated that AL106 formed significant stabilizing hydrophobic interactions with Tyr359, Ser371, Ile374, and charged interactions with Gln369 of TrkA. nih.govnih.gov This interaction is believed to contribute to AL106's potential to induce GBM cell death. drugbank.comnih.govnih.gov Other benzenesulfonamide derivatives have also been subjected to docking studies with the human receptor tyrosine kinase, TrkA protein, to elucidate their mode of action. nih.gov Furthermore, some pyridosulfonamide derivatives are being investigated as PI3 kinase inhibitors, and PI3-kinase signaling pathways are known to be activated in response to growth factor-stimulated receptor tyrosine kinases.

Tubulin Inhibition and Degradation Pathways

Tubulin, a key component of microtubules essential for cell division, is another important target for benzenesulfonamide derivatives. Indolic benzenesulfonamides constitute a family of tubulin inhibitors. These compounds interfere with tubulin dynamics, similar to established clinical anti-tubulin agents like vinblastine (B1199706) and paclitaxel. A notable advantage of the indolesulfonamide family of tubulin inhibitors is their ability to bypass multidrug resistance (MDR) pumps, which often limit the effectiveness of other chemotherapeutics. The mechanism of action of potent indolic benzenesulfonamide compounds has been assessed by their effects on intracellular microtubules and nuclei. Structural interactions with tubulin have been further explored through docking calculations. A patent also describes a benzenesulfonamide derivative compound as a tubulin inhibitory compound.

Antimicrobial Mechanisms (e.g., Antibacterial, Antiviral, Antifungal Activities)

The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, widely incorporated into various antimicrobial agents due to its diverse mechanisms of action.

Antibacterial Activities Benzenesulfonamides, historically known as sulfa drugs, inhibit crucial steps in bacterial folic acid synthesis, a mechanism that underpins their antibacterial action. They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacterial strains. Specific aryl thiazolone–benzenesulfonamides, such as compounds 4e, 4g, and 4h, demonstrated significant antibacterial inhibition against Staphylococcus aureus, with inhibition rates of 80.69%, 69.74%, and 68.30% respectively, at a concentration of 50 μg mL−1. Compounds 4g and 4h also showed considerable anti-biofilm activity against Klebsiella pneumoniae, inhibiting biofilm formation by 79.46% and 77.52%, respectively. A new series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamide derivatives, particularly compound 3l, exhibited high antibacterial efficacy against Escherichia coli (MIC = 7.812 µg/mL) and Pseudomonas aeruginosa (91.74% biofilm inhibition). The antibacterial mechanisms can involve competitive inhibition of bacterial dihydropteroate synthase and suppression of carbonic anhydrase catalytic activity. Other benzenesulfonamide derivatives have also shown promising antibacterial activities against Staphylococcus aureus and Enterococcus faecalis.

Table 2: Antibacterial Activity of Selected Benzenesulfonamide Derivatives

| Compound | Bacterial Strain | Activity / MIC / Inhibition | Reference |

| 4e (Thiazolone-based) | S. aureus | 80.69% inhibition at 50 μg mL−1 | |

| 4g (Thiazolone-based) | S. aureus | 69.74% inhibition at 50 μg mL−1 | |

| 4h (Thiazolone-based) | S. aureus | 68.30% inhibition at 50 μg mL−1 | |

| 4g (Thiazolone-based) | K. pneumoniae (anti-biofilm) | 79.46% inhibition | |

| 4h (Thiazolone-based) | K. pneumoniae (anti-biofilm) | 77.52% inhibition | |

| 3l (Quinoline-sulfonamide) | E. coli | MIC = 7.812 µg/mL | |

| 3l (Quinoline-sulfonamide) | P. aeruginosa (anti-biofilm) | 91.74% inhibition |

Antifungal Activities Benzenesulfonamide derivatives have also demonstrated antifungal properties. Novel matrine-hydroxamic acid derivatives containing benzene sulfonamide, such as compound 10g, showed exceptional inhibitory activity against Candida albicans, with a minimum inhibitory concentration (MIC) value of 0.062 mg mL−1, which is significantly lower than that of the clinical antibiotic fluconazole (B54011) (8.590 mg mL−1). Mechanistic studies suggest that these compounds act by both preventing biofilm formation and disrupting established biofilms. Molecular docking studies indicate that their antifungal activity involves multiple interactions with fungal proteins (PDB: 2QZX), including hydrogen bonding, hydrophobic interactions, and van der Waals forces. Compound 3l, a 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamide derivative, also exhibited high antifungal efficacy against C. albicans (MIC = 31.125 µg/mL) and Cryptococcus neoformans (98.03% biofilm inhibition). Some benzoxazole (B165842) benzenesulfonamides have also been shown to possess antifungal potential. A sulfonamide derivative was observed to form a hydrogen bond with THR312 in C. albicans.

Table 3: Antifungal Activity of Selected Benzenesulfonamide Derivatives

| Compound | Fungal Strain | Activity / MIC / Inhibition | Reference |

| 10g (Matrine-hydroxamic acid) | Candida albicans | MIC = 0.062 mg mL−1 | |

| 3l (Quinoline-sulfonamide) | C. albicans | MIC = 31.125 µg/mL | |

| 3l (Quinoline-sulfonamide) | C. neoformans (anti-biofilm) | 98.03% inhibition |

Antiviral Activities While benzenesulfonamides are generally acknowledged for their broad biological activities, including a mention of "anti-viral" properties, detailed research findings or specific mechanistic elucidations regarding the antiviral activities of benzenesulfonamide derivatives were not extensively covered in the provided search results.

Computational and Theoretical Chemistry Applications in Benzenesulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they bind to form a stable complex. rjb.ro This method is widely used to understand how benzenesulfonamide derivatives interact with biological targets, such as enzymes.

Molecular docking simulations are instrumental in predicting how benzenesulfonamide derivatives bind to the active sites of proteins. For instance, in studies of carbonic anhydrase inhibitors, docking has been used to predict the binding affinity and interactions of benzenesulfonamide derivatives. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site. nih.govresearchgate.net

For example, docking studies of triazole benzenesulfonamide derivatives with human carbonic anhydrase IX have shown interactions with residues like Gln92, Thr200, Asn66, and His68. nih.gov In another study, the sulfonamide group of benzenesulfonamide derivatives was shown to coordinate with the zinc ion in the active site of Vibrio cholerae carbonic anhydrases, a typical orientation for this class of inhibitors. researchgate.netnih.gov The benzene (B151609) ring of the inhibitor was also observed to interact with Tyr B 83 through π-π stacking. researchgate.net

The "tail approach" is a medicinal chemistry strategy that has been applied to the design of carbonic anhydrase inhibitors to enhance their pharmacokinetic properties and address isoform selectivity. nih.gov This approach involves a zinc-binding group, a main scaffold with a spacer, and a hydrophobic tail, which allows for a complex and well-defined interaction network with the enzyme's isoform-specific residues. nih.gov

| Compound/Derivative | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Triazole benzenesulfonamide derivatives | Human Carbonic Anhydrase IX | Gln92, Thr200, Asn66, His68 | Hydrogen bonding |

| Benzenesulfonamide derivatives | Vibrio cholerae Carbonic Anhydrases | Tyr B 83, Zinc ion | π-π stacking, Coordination |

| 4-phthalimidobenzenesulfonamide derivative (Compound 7) | Acetylcholinesterase (AChE) | Catalytic Active Site (CAS), Peripheral Anionic Site (PAS) | - |